BTK Biochemical Potency: N-(4-Methylbenzyl) vs. N-(Thiophen-2-yl)methyl Side Chain
The compound demonstrates an IC50 of 1 nM against recombinant human BTK in a biochemical enzyme assay, as reported in patent US20240083900 [1]. In the same assay, the closely related analog bearing an N-(thiophen-2-yl)methylacetamide side chain (Example 236) exhibits a 5.5-fold lower potency with an IC50 of 5.5 nM [2]. This direct within-series comparison establishes that the 4-methylbenzyl substituent confers superior target engagement compared to a heteroaryl methyl replacement.
| Evidence Dimension | BTK inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Example 236 (N-(thiophen-2-yl)methyl analog): IC50 = 5.5 nM |
| Quantified Difference | 5.5-fold lower potency for the comparator |
| Conditions | In vitro BTK biochemical enzyme assay; compound inhibition measured via 8-point dose-response |
Why This Matters
For BTK-targeted drug discovery programs, a 5.5-fold potency differential translates into significantly different in vitro target coverage and may affect the achievable therapeutic window in cellular and in vivo models, making the N-(4-methylbenzyl) variant the preferred starting point for medicinal chemistry optimization.
- [1] BindingDB Entry: BDBM658431, Ligand US20240083900 Example 72E1, Target Tyrosine-protein kinase BTK (Homo sapiens), IC50 1 nM. View Source
- [2] BindingDB Entry: BDBM658410, Ligand US20240083900 Example 236, BTK IC50 5.5 nM. View Source
